molecular formula C14H10N2O4S2 B362761 (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 928339-88-2

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B362761
CAS RN: 928339-88-2
M. Wt: 334.4g/mol
InChI Key: BXFMYKFWZNJOFA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

One of the key reactions associated with this compound is the 1,3-Dipolar cycloaddition reaction of isatin-derived azomethine ylides with carbon–carbon double bonds containing withdrawing groups which led to their electron deficiency . This reaction represents a powerful approach to access the spirooxindole scaffold .

Mechanism of Action

Target of Action

The compound, also known as “2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid”, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that contribute to these effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, and cholinesterase activity.

Pharmacokinetics

The biological activities of indole derivatives suggest that they are likely to have favorable pharmacokinetic properties that allow them to exert their effects in the body .

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a range of effects at the molecular and cellular level. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malaria parasite lifecycle, and inhibition of cholinesterase activity.

properties

IUPAC Name

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S2/c1-6(13(19)20)16-12(18)10(22-14(16)21)9-7-4-2-3-5-8(7)15-11(9)17/h2-6,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFMYKFWZNJOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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